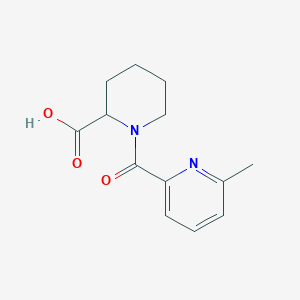![molecular formula C10H13N3O3S B6259823 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene CAS No. 153207-76-2](/img/no-structure.png)
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene, also known as APDMB, is a sulfonate ester. It has a molecular formula of C10H13N3O3S and a molecular weight of 255.3 . This compound has emerged as a promising substance for various applications in scientific research and industry.
Synthesis Analysis
The synthesis of similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This method has displayed a remarkable substrate scope and can be applied to generate arrays of diazo compounds for further evolution via combinatorial chemistry and a range of scaffold-generating transformations .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve diazo transfer reactions . These reactions are associated with the use of potentially explosive sulfonyl azides . The SAFE protocol mentioned earlier was developed to avoid the use of these potentially hazardous reagents .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its azide group is particularly reactive, making it suitable for constructing complex molecules through click chemistry reactions . This application is crucial in developing new materials and chemicals with potential industrial uses.
Pharmaceutical Intermediates
“1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene” is used as an intermediate in pharmaceutical synthesis . It can be employed to create a variety of drug molecules, especially those that require a sulfonyl group for their pharmacological activity. This underscores its importance in the development of new medications.
Fluorescence and Mass Spectrometric Detection
The azide-modified thiazole-based reporter molecule derived from this compound is used for fluorescence, UV, and mass spectrometry (MS) detection . This application is vital in bioanalytical methods for detecting and monitoring biomolecules in various research fields.
Activity-Based Protein Profiling (ABPP)
The compound’s ability to participate in bioorthogonal reactions makes it a valuable tool for ABPP . This technique allows for the identification and study of active proteins within complex biological systems, aiding in the understanding of biochemical pathways and disease mechanisms.
Molecular Probing
As a molecular probe, this compound can selectively label proteins and other biomacromolecules . This is particularly useful in studying protein interactions and functions, as well as in identifying potential therapeutic targets.
Functional Metabolic Profiling
The compound’s small size and stability make it an ideal reporter for functional metabolic profiling . This application involves tracking metabolites within cells to understand metabolic changes and responses to various stimuli, which is essential in disease research and drug development.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with 3-azidopropanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "3-azidopropanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-methylbenzenesulfonyl chloride to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add 3-azidopropanol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS RN |
153207-76-2 |
Product Name |
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene |
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



